2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine

Description

Chemical Nomenclature and Structural Identification

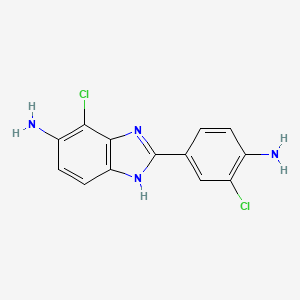

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine is a benzimidazole derivative with a complex heterocyclic structure. Its systematic IUPAC name, 2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine , reflects its substitution pattern and molecular architecture. The compound features a benzimidazole core (a fused benzene and imidazole ring system) with two chlorine atoms and two amino groups at distinct positions (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀Cl₂N₄ |

| Molecular Weight | 293.15 g/mol |

| CAS Registry Number | 293762-50-2 |

| Key Structural Features | Benzimidazole core, chloro (Cl) substituents at positions 3 and 4, amino (-NH₂) groups at positions 4 and 5 |

The compound’s planar benzimidazole core enables π-π stacking interactions, while its chloro and amino substituents influence electronic properties and hydrogen-bonding potential. X-ray crystallography of analogous benzimidazoles confirms a nearly planar geometry, with bond angles consistent with aromaticity.

Historical Context of Benzimidazole-Based Compound Development

Benzimidazole chemistry originated in the 19th century with Hoebrecker’s synthesis of 2,5-dimethylbenzimidazole. The discovery of benzimidazole’s role in vitamin B₁₂ (as 5,6-dimethylbenzimidazole) in the 1940s spurred interest in its pharmacological potential. By the 1960s, substituted benzimidazoles like thiabendazole emerged as antifungals and anthelmintics, demonstrating the scaffold’s versatility.

The synthesis of chlorinated benzimidazoles, including 2-(4-amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, accelerated in the late 20th century alongside advances in heterocyclic chemistry. These compounds were initially explored as intermediates for dyes and agrochemicals. However, their biological relevance became apparent with the discovery of benzimidazole-based kinase inhibitors and anticancer agents in the 2000s.

Significance in Heterocyclic Chemistry Research

Benzimidazole derivatives occupy a privileged position in medicinal chemistry due to their:

- Structural mimicry of purines , enabling interactions with enzymes and receptors.

- Tunable electronic properties via substitution at N1, C2, and C5 positions.

- Diverse reactivity , supporting derivatization for drug discovery.

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine exemplifies these traits. The chloro groups enhance electrophilicity, while the amino groups facilitate hydrogen bonding and metal coordination. Recent studies highlight its utility as a building block for:

- Anticancer agents : Chlorinated benzimidazoles inhibit topoisomerases and Bcl-2 proteins.

- Antimicrobial scaffolds : Amino-chloro substitutions improve membrane permeability.

- Coordination complexes : The amino groups act as ligands for transition metals in catalytic systems.

Table 2 summarizes key research applications of analogous benzimidazoles:

| Application | Mechanism | Reference |

|---|---|---|

| Kinase Inhibition | ATP-binding site competition | |

| DNA Intercalation | Minor groove binding | |

| Antimicrobial Activity | Disruption of microbial cell walls |

Properties

IUPAC Name |

2-(4-amino-3-chlorophenyl)-4-chloro-1H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N4/c14-7-5-6(1-2-8(7)16)13-18-10-4-3-9(17)11(15)12(10)19-13/h1-5H,16-17H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWVNNRTBTYKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(N2)C=CC(=C3Cl)N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356834 | |

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

293762-50-2 | |

| Record name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of 4-amino-3-chlorophenylamine, which is then subjected to cyclization with appropriate reagents to form the benzoimidazole ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The chloro substituents can be reduced to form corresponding amines.

Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the chloro substituents can produce amines.

Scientific Research Applications

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Benzimidazole Derivatives

- Target vs. 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid : Substituent Diversity: The analog in features a bromine and chlorine on the phenyl ring, a fluorine atom, a methyl group, and a carboxylic acid. These modifications likely enhance polarity and metabolic stability (due to fluorine) compared to the target compound. The methyl group may introduce steric hindrance, affecting binding to biological targets.

Benzothiadiazole Analogs

- Target vs. 4-Amino-5-Chloro-2,1,3-Benzothiadiazole : Core Heterocycle: The benzothiadiazole core (with sulfur and nitrogen) is more electron-deficient than benzimidazole, altering redox properties and binding affinities. Pharmacological Context: Benzothiadiazoles, such as the Tizanidine-related compound in , are associated with muscle relaxant activity. In contrast, benzimidazoles are frequently used in antifungals or antivirals, suggesting divergent therapeutic applications despite similar substituents.

Hypothesized Property Differences

- Solubility: The target compound’s amino groups may confer moderate solubility in polar solvents, while the carboxylic acid in the analog enhances aqueous solubility.

- Bioactivity: Chlorine and amino groups in the target compound could favor interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects. The benzothiadiazole analog’s electron-deficient core might engage in charge-transfer interactions.

Biological Activity

2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine, also known by its CAS number 293762-50-2, is a chemical compound with significant biological activity. This article will explore its molecular characteristics, biological properties, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

Basic Information

| Property | Details |

|---|---|

| Chemical Name | 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine |

| Molecular Formula | C13H10Cl2N4 |

| Molecular Weight | 293.15 g/mol |

| CAS Number | 293762-50-2 |

The compound features two chlorine atoms and an amino group, which contribute to its reactivity and potential biological interactions.

Research indicates that 2-(4-amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine exhibits activity against various biological targets. The compound is primarily studied for its potential as an anticancer agent, particularly due to its ability to inhibit specific kinases involved in cancer cell proliferation.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study reported that it effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of cell cycle progression and promotion of programmed cell death through the activation of caspases .

Antimicrobial Activity

Additionally, preliminary investigations suggest that 2-(4-amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential applications in treating infections .

Study 1: Anticancer Efficacy

A recent study focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in inducing cell death .

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting promising antimicrobial activity that warrants further exploration .

In Vitro Activity Summary

| Cell Line/Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Inhibition of cell cycle progression |

| Staphylococcus aureus | 32 | Disruption of bacterial cell wall synthesis |

Pharmacological Profile

| Pharmacological Activity | Observed Effect |

|---|---|

| Anticancer | Apoptosis induction in cancer cells |

| Antimicrobial | Inhibition of bacterial growth |

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Amino-3-chloro-phenyl)-4-chloro-3H-benzoimidazol-5-ylamine?

A common method involves coupling 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, typically in dioxane solvent. The reaction is conducted at 20–25°C, followed by dilution with water, filtration, and recrystallization from ethanol-DMF mixtures to isolate the product . Optimization of stoichiometry and solvent choice (e.g., ethanol vs. DMF) can influence yield and purity.

Q. How can researchers confirm the structural integrity of this compound?

Basic characterization includes ¹H/¹³C NMR to verify aromatic proton environments and amine/chlorine substituents. For example, imidazole ring protons typically resonate between δ 7.0–8.5 ppm, while amine protons appear as broad signals near δ 5.0–6.0 ppm. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 278.13 for C₁₃H₉Cl₂N₃) . Recrystallization from ethanol-DMF (1:1) enhances purity prior to analysis .

Q. What solvent systems are effective for recrystallization to ensure purity?

Ethanol-DMF mixtures are widely used due to their polarity gradient, which promotes slow crystallization and reduces impurity incorporation. Alternative systems like methanol-water may be explored if solubility issues arise .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve discrepancies in proposed structures?

Advanced structural validation requires single-crystal X-ray studies. For example, a related benzimidazole derivative exhibited a mean C–C bond length of 1.403 Å and R factor = 0.042, confirming planarity of the aromatic system. Data-to-parameter ratios >15:1 ensure reliable refinement . Crystallization in acetonitrile or DMSO is recommended for high-quality crystals.

Q. What strategies address contradictory bioactivity data in in vitro assays?

Discrepancies in cytotoxicity or receptor binding may arise from impurities or polymorphs. Cross-validation via HPLC-MS (≥95% purity threshold) and thermal analysis (TGA/DSC) ensures batch consistency. For example, polymorphic forms can be identified by distinct melting points (e.g., 218–220°C vs. 225–227°C) .

Q. How can reaction mechanisms for chloro-substitution be probed computationally?

Density Functional Theory (DFT) studies can model transition states during nucleophilic aromatic substitution. For instance, chlorine replacement at the 3-position of the phenyl ring may show higher activation energy (ΔG‡ ≈ 25–30 kcal/mol) due to steric hindrance from the benzoimidazole moiety. Solvent effects (e.g., dioxane vs. THF) are simulated using PCM models .

Q. What advanced spectroscopic techniques resolve overlapping signals in NMR?

2D NMR (COSY, HSQC, HMBC) clarifies ambiguous assignments. In a related imidazolone derivative, HMBC correlations between the benzylidene CH (δ 6.95 ppm) and carbonyl carbons (δ 165–170 ppm) confirmed conjugation . Dynamic NMR experiments (variable temperature) may also resolve rotameric equilibria.

Q. How can in vitro cytotoxicity be evaluated for this compound?

Use MTT assays with cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values against controls like cisplatin. For example, a structurally similar benzothiadiazole derivative showed IC₅₀ = 12.5 µM in breast cancer cells . Parallel assays with normal cell lines (e.g., HEK293) assess selectivity.

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

Q. What analytical techniques quantify trace impurities?

UHPLC-QTOF-MS with a C18 column (1.7 µm particles) detects impurities at <0.1% levels. For example, a common byproduct (unreacted 4-chloroaniline) elutes at 4.2 min under gradient elution (water:acetonitrile + 0.1% formic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.